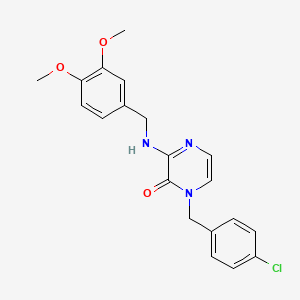
N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide” is a complex organic compound. The “N-(4,4-difluorocyclohexyl)” part of the molecule indicates the presence of a cyclohexyl ring with two fluorine atoms attached . The “4-isopropoxybenzamide” part suggests the presence of a benzamide group with an isopropoxy substituent.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, and various types of coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzamide group attached to a difluorocyclohexyl group via a nitrogen atom . The exact structure would depend on the positions of the various substituents on these groups.Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds often participate in reactions such as electrophilic aromatic substitution, nucleophilic acyl substitution, and various types of redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds often have moderate to high polarity due to the presence of polar functional groups .Scientific Research Applications
Biosensor Development
- A study developed a novel biosensor using a modified electrode for the electrocatalytic determination of glutathione and piroxicam, demonstrating the application of similar compounds in enhancing electrochemical biosensors for detecting specific molecules in samples (Karimi-Maleh et al., 2014).
Material Science
- Research on semiaromatic polyamides incorporating dicyclohexane units highlights the role of similar compounds in developing materials with excellent thermal properties and melt flowability, indicating their potential application in high-performance polymers (Guangming et al., 2016).
Chemical Synthesis
- A method for the iron-catalyzed, fluoroamide-directed C-H fluorination demonstrates the utility of similar compounds in selective chemical synthesis processes, facilitating the introduction of fluorine atoms into organic molecules with high yield and specificity (Groendyke et al., 2016).
Pharmaceutical Research
- The development and characterization of a cellular proliferative marker for PET imaging in humans to evaluate tumor proliferation shows the significance of fluorinated compounds in creating diagnostic tools for medical research, potentially including compounds like N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide (Dehdashti et al., 2013).
Molecular Modeling
- Investigation into the molecular structure of similar compounds through X-ray diffraction and DFT calculations provides insights into how such studies could be applied to understand the interactions and conformations of N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide at the molecular level, influencing material design and pharmaceutical applications (Karabulut et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide is the poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a protein that plays a crucial role in cellular processes such as DNA replication and repair .
Mode of Action
N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide acts as a selective inhibitor of PARP-1 . It interacts with its target by binding to the active site of the PARP-1 enzyme, leading to the inhibition of the enzyme’s activity . This interaction results in the suppression of DNA repair through a mechanism known as "PARP trapping" .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway . When PARP-1 is inhibited, the DNA repair process is disrupted, leading to the accumulation of DNA damage in the cells . This can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Result of Action
The inhibition of PARP-1 by N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide leads to the accumulation of DNA damage in cells . This can result in cell death , particularly in cancer cells that have defects in other DNA repair pathways . Therefore, the compound has potential therapeutic value in the treatment of certain types of cancer .
Safety and Hazards
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c1-11(2)21-14-5-3-12(4-6-14)15(20)19-13-7-9-16(17,18)10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYHNHNJNBQSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide](/img/structure/B2417108.png)


![3-(4-{[(2-Fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one](/img/structure/B2417111.png)
![1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2417112.png)
![2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2417113.png)
![(E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2417114.png)

![5-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2417116.png)
![Methyl 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2417118.png)

![6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2417120.png)
